molecular formula C8H22Cl2N2 B1382177 (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride CAS No. 1803591-39-0

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride

Cat. No.: B1382177
CAS No.: 1803591-39-0
M. Wt: 217.18 g/mol
InChI Key: REQCUTJRFWYWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride: is a chemical compound with the molecular formula C8H21ClN2 and a molecular weight of 180.72 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride typically involves the reaction of 2-methylbutylamine with methylamine and 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-oxides: from oxidation.

    Secondary amines: from reduction.

    Quaternary ammonium salts: from substitution.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes . It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmitter release and alteration of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is unique due to its specific molecular structure and chemical properties . Unlike other similar compounds, it has a distinct combination of amine groups and alkyl chains , making it particularly useful in neurotransmitter studies and pharmaceutical research .

Biological Activity

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is a derivative of bis(2-aminoethyl)amine, featuring a branched aliphatic amine structure. Its chemical formula is C_7H_{18}Cl_2N_, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Inhibition of Enzymatic Activity : Similar amines have been shown to inhibit key enzymes involved in cellular processes, such as those in metabolic pathways and signal transduction.
  • Cytotoxic Effects : Studies on related bis(2-aminoethyl)amine derivatives have demonstrated their ability to induce cytotoxicity in cancer cell lines. For instance, derivatives exhibited significant growth inhibition in colorectal adenocarcinoma (CaCo-2) and lung carcinoma (A549) cell lines, with IC50 values indicating moderate potency (ranging from 13.95 µM to 15.74 µM) .

Cytotoxicity Studies

A detailed evaluation of the cytotoxic effects of this compound on various cancer cell lines reveals promising results:

Cell Line IC50 (µM) Effect
A549 (Lung Carcinoma)13.95 - 15.74Moderate growth inhibition
CaCo-2 (Colorectal)13.95 - 15.74Significant antiproliferative activity
HTB-140 (Melanoma)Not SpecifiedLimited activity observed

These results suggest that the compound may possess anticancer properties similar to other bis(2-aminoethyl)amine derivatives .

Apoptotic Activity

The compound has also been linked to apoptotic mechanisms in cancer cells. Flow cytometry analysis indicated that treatment with certain derivatives resulted in increased early and late apoptosis rates, particularly in A549 cells, where early apoptosis rates reached up to 42.7% compared to control groups .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its cytotoxic properties against various cancer cell lines, it is being explored as a candidate for further development into anticancer therapies.
  • Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects, although specific data on this compound is limited.

Case Studies

  • Cytotoxicity Evaluation : A study involving seven novel bis(2-aminoethyl)amine derivatives showed that one derivative significantly inhibited interleukin release in A549 cells by nearly tenfold compared to controls, highlighting the potential for anti-inflammatory applications alongside anticancer activity .
  • Mechanistic Insights : Research into the biochemical pathways affected by these compounds revealed that they could inhibit ergosterol biosynthesis, a crucial component for fungal cell membranes, suggesting potential antifungal properties .

Properties

IUPAC Name

N'-methyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c1-4-8(2)7-10(3)6-5-9;;/h8H,4-7,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCUTJRFWYWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN(C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride
2-[Methyl(2-methylbutyl)amino]acetonitrile
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.